2-(2-Methyl-1H-imidazol-1-yl)-3-nitropyridine

描述

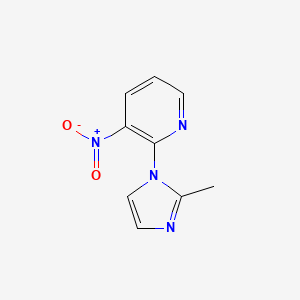

2-(2-Methyl-1H-imidazol-1-yl)-3-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with a nitro group (-NO₂) at the 3-position and a 2-methylimidazole moiety at the 2-position.

属性

分子式 |

C9H8N4O2 |

|---|---|

分子量 |

204.19 g/mol |

IUPAC 名称 |

2-(2-methylimidazol-1-yl)-3-nitropyridine |

InChI |

InChI=1S/C9H8N4O2/c1-7-10-5-6-12(7)9-8(13(14)15)3-2-4-11-9/h2-6H,1H3 |

InChI 键 |

HMDDYVIFLXDVFS-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=CN1C2=C(C=CC=N2)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Positional Isomers: 4-(2-Methyl-1H-imidazol-1-yl)-3-nitropyridine

A positional isomer, 4-(2-Methyl-1H-imidazol-1-yl)-3-nitropyridine (), differs in the placement of the imidazole substituent (4-position vs. 2-position on the pyridine ring). This positional shift alters the molecule’s dipole moment and electronic distribution. For example:

- The 4-isomer’s imidazole group is farther from the nitro substituent, reducing steric hindrance but possibly diminishing electronic conjugation effects.

| Property | 2-(2-Methyl-1H-imidazol-1-yl)-3-nitropyridine | 4-(2-Methyl-1H-imidazol-1-yl)-3-nitropyridine |

|---|---|---|

| Substituent Positions | 2 (imidazole), 3 (nitro) | 4 (imidazole), 3 (nitro) |

| Electronic Effects | Enhanced conjugation between imidazole and nitro | Reduced conjugation due to spatial separation |

| Steric Considerations | Higher steric hindrance at 2-position | Lower steric hindrance |

Key Insight : The substitution pattern directly impacts electronic and steric properties, which may influence reactivity in cross-coupling reactions or binding affinity in biological targets .

Aniline Derivatives: 2-/3-(2-Methyl-1H-imidazol-1-yl)aniline

lists 2-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 26286-55-5) and 3-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 184098-19-9), where the pyridine ring is replaced by a benzene ring bearing an amino (-NH₂) group.

| Property | This compound | 2-(2-Methyl-1H-imidazol-1-yl)aniline | 3-(2-Methyl-1H-imidazol-1-yl)aniline |

|---|---|---|---|

| Core Structure | Pyridine (electron-deficient) | Benzene (electron-rich with -NH₂) | Benzene (electron-rich with -NH₂) |

| Functional Groups | -NO₂, imidazole | -NH₂, imidazole | -NH₂, imidazole |

| Melting Point (°C) | Not reported | 132.5–134.5 | 119.5–121.5 |

| Molecular Weight (g/mol) | ~207.18 (estimated) | 173.21 | 173.21 |

| CAS RN | Not provided | 26286-55-5 | 184098-19-9 |

Key Differences :

- Electronic Effects: The amino group in aniline derivatives increases electron density, making them more nucleophilic compared to the nitro-substituted pyridine analog.

- Reactivity: The nitro group in the target compound may act as an electron-withdrawing group, facilitating electrophilic substitution at specific positions, whereas the amino group in aniline derivatives supports diazotization or azo-coupling reactions.

- Applications : Aniline derivatives are more likely to participate in polymer or dye synthesis, while nitro-pyridine compounds may serve as intermediates in drug discovery .

Functionalized Imidazole Derivatives

highlights structurally distinct analogs such as 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS 16773-52-7) and 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole (CAS 14419-11-5). These compounds feature additional functional groups (epoxy, chloro-hydroxypropyl) and nitro-imidazole systems.

| Property | This compound | 3-(2-Methyl-5-nitroimidazol-1-yl)-1,2-epoxypropane | 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole |

|---|---|---|---|

| Functional Groups | Nitro-pyridine, imidazole | Epoxy, nitro-imidazole | Chloro-hydroxypropyl, nitro-imidazole |

| Reactivity | Electrophilic substitution | Epoxide ring-opening (nucleophilic attack) | Hydroxy-mediated esterification |

| Potential Applications | Heterocyclic synthesis | Polymer cross-linking, prodrugs | Antiprotozoal agents (e.g., metronidazole analogs) |

Key Insight : The epoxy and chloro-hydroxypropyl groups introduce distinct reactivity profiles, enabling applications in polymer chemistry or antimicrobial drug design. The nitro group position (3- vs. 4-/5-) also modulates biological activity, as seen in nitroimidazole antibiotics .

常见问题

Q. What protocols ensure data integrity when handling conflicting spectral or crystallographic data?

- Methodological Answer : Adopt the International Union of Crystallography (IUCr) standards for reporting crystallographic data (e.g., CIF files). Use statistical validation tools (e.g., R-factor analysis for XRD) and cross-check spectral assignments with literature databases (e.g., SDBS). For NMR, apply DEPT or HSQC to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。